N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene moiety with a sulfonylphenyl group and a pyridinylpiperidine unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including sulfonylation, amide formation, and coupling with the pyridinylpiperidine unit. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylphenyl derivatives and naphthalene-based compounds. Examples include:
- N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide
- N-(pyridin-2-yl)amides
Uniqueness
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(22-11-10-20-6-1-2-7-21(20)18-22)29-24-12-14-25(15-13-24)34(32,33)30-17-4-3-9-26(30)23-8-5-16-28-19-23/h1-2,5-8,10-16,18-19,26H,3-4,9,17H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGOMYLMIIZOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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